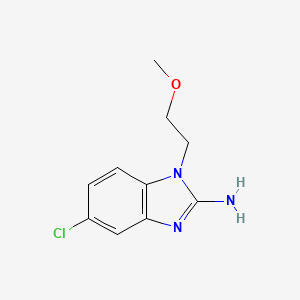

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

Description

Properties

IUPAC Name |

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12/h2-3,6H,4-5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLYNDOILJWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

This compound is a benzoimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:

- Antimicrobial Activity : Some benzoimidazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : Certain studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, benzoimidazole derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for further development in treating infections.

- Anticancer Research : A research article highlighted the anticancer potential of benzoimidazole derivatives, noting that they can trigger cell cycle arrest and apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that this compound could be explored as a candidate for cancer therapy.

- Enzyme Inhibition : Another study focused on the inhibitory effects of benzoimidazole compounds on specific kinases involved in cancer progression. The findings demonstrated that these compounds could effectively inhibit kinase activity, leading to reduced tumor growth in preclinical models.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis in cancer cell lines | Cancer Research Journal |

| Enzyme Inhibition | Inhibition of kinases involved in cancer | Oncology Reports |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine with analogous benzimidazole derivatives:

Key Observations:

- Substituent Position : The 5-chloro substitution in the target compound contrasts with 6-chloro derivatives (e.g., tetrazole-biphenyl compounds), which may alter steric and electronic interactions with biological targets .

- 2-Position Functionalization : The 2-amine group distinguishes the target from 2-chloromethyl () or 2-n-butyl () derivatives, enabling hydrogen bonding in target interactions.

Preparation Methods

Preparation of 5-chloro-1H-benzimidazol-2-ylamine

According to patent WO2011099832A2, 5-chloro-1H-benzimidazol-2-ylamine derivatives are prepared by condensation of 4-chloro-1,2-phenylenediamine with aldehydes or by cyclization reactions under acidic or neutral conditions. For example:

- Cyclocondensation of 4-chloro-1,2-phenylenediamine with formamide or formic acid derivatives yields the 5-chloro-benzimidazole ring system.

- Reduction of corresponding nitro-substituted benzimidazoles can also yield the amino derivative at position 2.

Yields for these steps typically range between 40–80%, depending on reaction conditions and purification methods.

N-alkylation with 2-methoxyethyl group

The N-alkylation of benzimidazole nitrogen is generally performed by reacting the benzimidazole core with 2-methoxyethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

- The reaction is typically carried out at elevated temperatures (50–80 °C) for several hours.

- Purification is achieved by extraction and chromatographic methods to isolate the N-substituted product.

This method is supported by examples in patent literature where 1-(2-methoxyethyl) substitution on benzimidazole derivatives was successfully obtained with moderate to good yields (40–70%).

Example Synthetic Procedure (Summarized)

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 4-chloro-1,2-phenylenediamine + formamide, reflux 4-6 hours | 5-chloro-1H-benzimidazol-2-ylamine, 60–75% | Cyclocondensation step |

| 2 | 5-chloro-1H-benzimidazol-2-ylamine + 2-methoxyethyl bromide + K2CO3 in DMF, 60 °C, 6 h | 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazol-2-ylamine, 50–70% | N-alkylation step |

Analytical and Purification Notes

- The crude product after N-alkylation is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or dichloromethane/methanol as eluents.

- Characterization is performed by NMR, mass spectrometry, and melting point analysis to confirm substitution and purity.

Research Findings and Observations

- The presence of the chloro substituent at the 5-position influences the electronic properties of the benzimidazole ring, affecting reactivity in alkylation steps.

- Alkylation with 2-methoxyethyl groups proceeds smoothly under mild basic conditions without significant side reactions.

- Yields can be optimized by controlling temperature, solvent polarity, and reaction time.

- Alternative methods, such as reductive amination or microwave-assisted synthesis, have been explored for related benzimidazole derivatives but are less documented specifically for 5-chloro-1-(2-methoxyethyl)-1H-benzimidazol-2-ylamine.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 300 W irradiation) significantly reduces reaction time (30–60 minutes) compared to conventional heating (6–12 hours). Key steps include cyclization of intermediates like 4-chloro-N1-tosylbenzene-1,2-diamine with propargyl bromide derivatives. Monitor purity via TLC and optimize solvent systems (e.g., DMF or acetonitrile) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions:

- ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (methoxyethyl -OCH₂CH₂O-) and aromatic protons at δ 7.1–7.8 ppm (benzimidazole core).

- ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, while the benzimidazole C2-amine resonates at δ 155–160 ppm. LCMS (ESI+) should show [M+H]⁺ at m/z 255–260 .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous buffers (pH >8) to prevent hydrolysis of the methoxyethyl group .

Q. How can researchers mitigate safety risks during synthesis and handling?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Wear nitrile gloves and PPE to avoid skin contact, as benzimidazole derivatives may cause irritation. Refer to SDS guidelines for spill management (e.g., neutralize acids with NaHCO₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s pharmacological activity?

- Methodological Answer : Replace the methoxyethyl group with bulkier substituents (e.g., thiophene or piperidine) to assess SAR. Use in vitro assays (e.g., kinase inhibition or antimicrobial screens) to correlate activity with logP and steric parameters. Docking studies (AutoDock Vina) can predict binding modes to targets like DNA gyrase .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Methodological Answer : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths and angles. Compare with analogous benzimidazoles (e.g., 5-chloro-1-piperidyl derivatives) to analyze planarity and intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers address contradictions in spectral data or synthetic yields across studies?

- Methodological Answer : Replicate conflicting protocols (e.g., microwave vs. thermal heating) with controlled variables (solvent, catalyst). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve peak ambiguities. Statistical analysis (ANOVA) can identify significant yield differences .

Q. What strategies improve regioselectivity during functionalization of the benzimidazole core?

- Methodological Answer : Employ directing groups (e.g., tosyl or Boc) at N1 to direct electrophilic substitution to C5/C6. DFT calculations (Gaussian 16) can predict reactive sites. For example, chlorination at C5 is favored due to electron-withdrawing effects of the methoxyethyl group .

Q. How can reaction conditions be optimized for scalability without compromising purity?

- Methodological Answer : Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., cyclization). Screen green solvents (Cyrene® or 2-MeTHF) and heterogeneous catalysts (e.g., Amberlyst-15) for easy separation. Process analytical technology (PAT) enables real-time monitoring of critical quality attributes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.